Vinyl chloroformate

Description

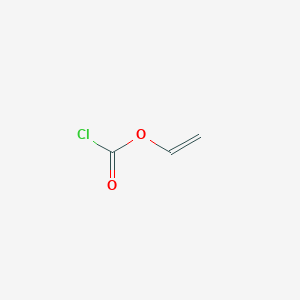

Structure

3D Structure

Properties

IUPAC Name |

ethenyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c1-2-6-3(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLFROTZSIMBKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29464-53-7 | |

| Record name | Carbonochloridic acid, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29464-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30199299 | |

| Record name | Vinyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Vinyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

45.5 [mmHg] | |

| Record name | Vinyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5130-24-5 | |

| Record name | Ethenyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5130-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005130245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DJ5DDM7G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Vinyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl chloroformate (VCF), with the chemical formula C₃H₃ClO₂, is a highly reactive and versatile organic compound. Structurally, it is the ester of chloroformic acid and vinyl alcohol. Its unique combination of a vinyl group and a chloroformate functional group makes it a valuable reagent in organic synthesis, particularly for the introduction of the vinyloxycarbonyl protecting group and in the N-dealkylation of tertiary amines. This technical guide provides a comprehensive overview of the core chemical properties, structure, reactivity, and handling of this compound, tailored for professionals in research and drug development.

Chemical Structure

This compound consists of a planar vinyl group attached to an oxygen atom, which is in turn bonded to a carbonyl group and a chlorine atom. The electron-withdrawing nature of the chloroformate group significantly influences the reactivity of the vinyl moiety.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a pungent odor. It is highly flammable and toxic. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃ClO₂ | |

| Molecular Weight | 106.51 g/mol | |

| Boiling Point | 68-69 °C at 735 mmHg | |

| Melting Point | Not available | |

| Density | 1.166 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.41 | |

| Vapor Pressure | 0.88 psi (20 °C) | |

| Flash Point | -4 °C (closed cup) | |

| Solubility | Reacts with water. Soluble in many organic solvents. |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, characteristic infrared (IR) absorption bands are known.

| Spectroscopic Data | Value | Reference(s) |

| Infrared (IR) ν (C=O) | 1780 cm⁻¹ | |

| Infrared (IR) ν (C=C) | 1640 cm⁻¹ | |

| ¹H NMR | Data not readily available in searched sources. | |

| ¹³C NMR | Data not readily available in searched sources. | |

| Mass Spectrometry | Data not readily available in searched sources. |

Reactivity and Reaction Mechanisms

This compound is a highly electrophilic molecule due to the electron-withdrawing effects of the carbonyl and chlorine groups, making it a versatile reagent.

Acylation Reactions

It readily reacts with nucleophiles such as alcohols and amines to form vinyl carbonates and carbamates, respectively. These reactions are valuable for introducing a vinyl carbonate or carbamate functionality into a molecule.

N-Dealkylation of Tertiary Amines

A significant application of this compound is in the N-dealkylation of tertiary amines. This reaction proceeds by the formation of a vinyloxycarbonyl (VOC) carbamate intermediate, which is subsequently cleaved to yield the secondary amine. This method is often preferred due to its high efficiency, with reported yields of up to 90%.

Solvolysis

The solvolysis of this compound can proceed through two different mechanisms depending on the solvent's properties. In nucleophilic solvents, a bimolecular carbonyl-addition mechanism is dominant. In highly ionizing solvents, a unimolecular ionization pathway is favored.

Polymerization

The presence of the vinyl group allows this compound to act as a monomer in polymerization reactions, leading to the formation of poly(this compound).

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of phosgene with vinyloxytrimethylsilane (VOTMS) in the presence of a palladium catalyst.

Materials:

-

2 L jacketed 3-neck flask with a chiller unit

-

Mechanical stirrer with a Teflon paddle

-

Graduated dropping funnel with a dry ice condenser

-

Gas outlet

-

Adiponitrile

-

Vinyloxytrimethylsilane (VOTMS)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phosgene

-

Tert-butylhydroquinone (inhibitor)

-

Dry nitrogen gas

Procedure:

-

To the 2 L jacketed flask, add 637 g of adiponitrile, 116 g (1.0 mole) of VOTMS, and 1.7 g (0.0075 mol) of Pd(OAc)₂.

-

Stir the reagents for 30 minutes.

-

Condense 112 g (1.1 mol) of phosgene into the dropping funnel containing 213.3 g of adiponitrile.

-

Add the phosgene solution to the reaction flask over a period of 63 minutes, maintaining the temperature between -2 °C and +2 °C.

-

Allow the reaction mixture to stir for 63 hours.

-

Sparge the reaction mixture with dry nitrogen to remove excess phosgene.

-

Filter the mixture to remove the catalyst.

-

Add tert-butylhydroquinone to inhibit polymerization.

-

The resulting solution contains this compound, which can be purified by fractional distillation. This procedure has been reported to yield 85.2% of this compound.

N-Dealkylation of a Tertiary Amine

The following is a general procedure for the N-dealkylation of a tertiary amine using this compound.

Materials:

-

Tertiary amine

-

This compound

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Apparatus for reflux

-

Apparatus for extraction and purification (e.g., separatory funnel, chromatography columns)

Procedure:

-

Dissolve the tertiary amine in an anhydrous solvent under an inert atmosphere.

-

Add this compound dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

-

After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux to ensure complete reaction.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove unreacted reagents and byproducts.

-

The resulting vinyloxycarbonyl carbamate intermediate can be isolated and purified, or directly subjected to hydrolysis.

-

Cleavage of the carbamate is typically achieved by treatment with a mild acid (e.g., HBr in acetic acid or methanolic HCl) to yield the secondary amine salt.

Handling, Storage, and Safety

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood. It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.

-

Stability: It is sensitive to moisture and light. Contact with water liberates toxic gas.

-

Incompatible Materials: It is incompatible with acids, water, strong oxidizing agents, strong bases, alcohols, and amines.

-

Hazardous Decomposition Products: Upon decomposition, it can release toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be kept in a tightly closed container and may be refrigerated to maintain quality. Commercial preparations are often stabilized with an inhibitor such as butylated hydroxytoluene (BHT).

Conclusion

This compound is a highly reactive and valuable reagent in organic synthesis. Its ability to act as an efficient acylating agent, particularly in the N-dealkylation of tertiary amines, makes it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

vinyl chloroformate synthesis and mechanism

An In-depth Technical Guide to the Synthesis and Mechanism of Vinyl Chloroformate

For researchers, scientists, and drug development professionals, this compound (VCF) is a highly valuable and reactive reagent. Its utility in organic synthesis stems from the electrophilic nature of the chloroformate group combined with the reactivity of the vinyl moiety. This guide provides a comprehensive overview of the synthesis, reaction mechanisms, and experimental protocols related to this compound, with a focus on providing actionable data and visual representations for practical application.

Introduction to this compound

This compound (ethenyl carbonochloridate), with the chemical formula ClCOOCH=CH₂, is a colorless liquid characterized by a pungent odor.[1] Structurally, it comprises a chloroformate group attached to a vinyl group.[1] The strong electron-withdrawing effects of the carbonyl group and the chlorine atom make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] This reactivity makes VCF an excellent reagent for introducing vinyl carbonate and vinyl carbamate functionalities into molecules.[1]

These vinyl carbonate and carbamate products serve as crucial intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.[1][2] For instance, this compound has been employed in the preparation of analogs of the nicotinic acetylcholine receptor agonist (±)-UB-165 and in the synthesis of potential antitumor agents like paclitaxel-2''-carbonates.[2] It is also used for the N-dealkylation of tertiary amines and as a protecting group for hydroxyl and amino groups in peptide synthesis.[1][2]

Synthesis of this compound

Several methods for the synthesis of this compound have been developed, ranging from older commercial processes to more recent, higher-yield laboratory-scale procedures.

Pyrolysis of Ethylene Glycol bis(chloroformate)

One of the earlier commercial methods involves a two-step process starting from ethylene glycol.[2][3][4] In the first step, ethylene glycol is reacted with phosgene to produce ethylene glycol bis(chloroformate). The subsequent step involves the pyrolysis of this intermediate by passing it through a hot tube packed with glass helices at 480 °C. This high-temperature fragmentation yields this compound.[2][3]

Oxymercuration of Vinyl Acetate

A more contemporary industrial synthesis route that operates under milder conditions involves the oxymercuration of vinyl acetate.[1][2][3] This two-step process begins with the reaction of vinyl acetate with mercuric acetate in acetic acid to form an organomercury intermediate. This intermediate is then treated with phosgene at 20–25°C to produce this compound.[1] While this method improves the yield compared to the pyrolysis route, it has the significant drawback of using highly toxic organomercury reagents, which pose environmental and safety concerns.[4][5][6]

Palladium-Catalyzed Reaction of Vinyloxy Trimethylsilane with Phosgene

To circumvent the use of toxic mercury compounds, a newer method has been developed that utilizes a palladium catalyst.[4][5][6] This process involves the reaction of vinyloxy trimethylsilane (VOTMS) with phosgene in the presence of a Group VIII metal-containing catalyst, such as palladium(II) acetate.[3][5][6] This method offers a high yield and avoids the environmental hazards associated with mercury.[4][5]

Reaction of α-Halogenated Carbonyl Compounds with Phosgene

Another synthetic approach involves the reaction of phosgene with α-halogenated ketones in the presence of zinc powder.[7] For example, 2-chloro-2-methyl-cyclohexanone or 1,1,1-trichloroacetone can be reacted with phosgene and zinc in a solvent like ethyl acetate to produce the corresponding this compound derivatives.[7]

Quantitative Data on Synthesis Methods

The following table summarizes the quantitative data for the different synthesis methods of this compound for easy comparison.

| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Pyrolysis of Ethylene Glycol bis(chloroformate) | Ethylene glycol, Phosgene | None (Pyrolysis) | Not applicable | 480 | Not specified | 30-40[2][3] |

| Oxymercuration of Vinyl Acetate | Vinyl acetate, Phosgene | Mercuric acetate | Acetic acid | 20-25 | Not specified | 65-75[1] |

| Palladium-Catalyzed Reaction | Vinyloxy trimethylsilane, Phosgene | Palladium(II) acetate | Adiponitrile | -2 to +2 | 63 hours | 85.2[3][6] |

| Reaction of α-Halogenated Carbonyl | 2-chloro-2-methyl-cyclohexanone, Phosgene | Zinc powder | Ethyl acetate | Ice bath | 2 hours | Not specified |

Reaction Mechanisms

The reactivity of this compound is dictated by its structure. The following sections describe the proposed mechanism for its synthesis and its behavior in solvolysis reactions.

Proposed Mechanism for Palladium-Catalyzed Synthesis

The synthesis of this compound from vinyloxy trimethylsilane (VOTMS) and phosgene, catalyzed by palladium(II) acetate, is proposed to proceed through a catalytic cycle. The double bond of the VOTMS coordinates to the palladium catalyst. Subsequently, the trimethylsilyl (TMS) group reacts, and the enolate tautomerizes. A nucleophilic attack on the carbonyl carbon of phosgene, followed by elimination, leads to the formation of this compound.[4]

References

- 1. This compound|Chemical Reagent for Research [benchchem.com]

- 2. This compound | 5130-24-5 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. WO2013003318A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 6. US8273914B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 7. US4808743A - Vinyl chloroformates and preparation - Google Patents [patents.google.com]

Vinyl Chloroformate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of vinyl chloroformate (CAS Number: 5130-24-5), a versatile reagent pivotal in organic synthesis, particularly within the realms of pharmaceutical and polymer chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, key reactions, and specific experimental protocols.

Core Chemical and Physical Properties

This compound is a colorless, volatile liquid with the chemical formula C₃H₃ClO₂.[1][2] It is a highly reactive acylating agent due to the electrophilic nature of the chloroformate group, making it a valuable reagent for the introduction of the vinyloxycarbonyl moiety.[3] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 5130-24-5 | [1][2] |

| Molecular Weight | 106.51 g/mol | [1] |

| Chemical Formula | C₃H₃ClO₂ | [1][2] |

| Boiling Point | 68-69 °C at 735 mmHg | [4] |

| Density | 1.166 g/mL at 20 °C | [4] |

| Refractive Index | n20/D 1.41 | [4] |

| Vapor Pressure | 45.5 mmHg | [1] |

| Flash Point | -4 °C (closed cup) |

Key Synthetic Applications

This compound is a crucial building block in the synthesis of a variety of organic molecules, including vinyl carbonates and vinyl carbamates. These reactions are valued for their typically mild conditions and high yields.[3] Its utility is particularly noted in the production of monomers for polymerization and in the modification of pharmacologically active compounds.[3][5][6]

The general reaction mechanism involves the nucleophilic attack of an alcohol or amine on the electrophilic carbonyl carbon of this compound, leading to the formation of a vinyl carbonate or carbamate, respectively, with the elimination of hydrogen chloride.

References

- 1. This compound | C3H3ClO2 | CID 78808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and this compound Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|Chemical Reagent for Research [benchchem.com]

- 4. This compound | 5130-24-5 [chemicalbook.com]

- 5. Item - Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Vinyl Chloroformate

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. Vinyl chloroformate, a highly reactive acylating agent, requires stringent safety protocols due to its hazardous properties. This guide provides a comprehensive overview of the necessary precautions for its use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless, flammable liquid that is sensitive to moisture and light.[1] It is a strong lachrymator and skin vesicant.[2] Due to its reactivity, it is often stabilized with substances like butylated hydroxytoluene (BHT).[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₃ClO₂[1] |

| Molecular Weight | 106.51 g/mol [1][3] |

| Boiling Point | 68-69 °C at 735 mmHg[1][2] |

| Density | 1.166 g/mL at 20 °C[2] |

| Vapor Pressure | 45.5 mmHg at 20 °C[1][3] |

| Flash Point | -4 °C (closed cup)[1] |

| Refractive Index | n20/D 1.41[2] |

| Storage Temperature | 2-8°C[4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance with multiple risk factors.

Table 2: GHS Hazard Classifications for this compound

| Hazard Class | Category |

| Flammable liquids | 2[3] |

| Acute toxicity, oral | 3[3] |

| Acute toxicity, dermal | 3[3] |

| Acute toxicity, inhalation | 3 |

| Skin corrosion/irritation | 1B |

| Serious eye damage/eye irritation | 1 |

Signal Word: Danger

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[5]

-

H314: Causes severe skin burns and eye damage.[5]

Safe Handling and Storage Protocols

Due to its hazardous nature, strict adherence to handling and storage protocols is essential.

Engineering Controls

-

Ventilation: Work must be conducted in a chemical fume hood with adequate, explosion-proof ventilation.[1]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[1]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[1]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[1] Flame-retardant and antistatic protective clothing is recommended.[5]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1][5]

Handling Procedures

-

Grounding: To prevent static discharge, all equipment must be properly grounded.[6]

-

Inert Atmosphere: While not explicitly stated in the provided results, for highly reactive, moisture-sensitive reagents, handling under an inert atmosphere (e.g., nitrogen or argon) is a standard best practice to prevent degradation and reaction with atmospheric moisture.

-

General Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[5][6] Contaminated clothing should be removed and laundered before reuse.[1]

Storage

-

Temperature: Store in a refrigerator at 2-8°C.[4]

-

Conditions: Keep the container tightly closed in a dry, well-ventilated, and cool place, away from heat, sparks, and open flames.[1][5][6] Protect from moisture and direct sunlight.[1][6] The storage area should be designated for flammable liquids.[6]

-

Incompatible Materials: Avoid contact with acids, strong bases, alcohols, amines, strong oxidizing agents, and water.[1][6]

Emergency Procedures

Spill and Leak Response

-

Evacuation and Ventilation: Evacuate the area and ensure adequate ventilation.[6]

-

Containment: Absorb the spill with a non-combustible material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.[1]

-

Cleanup: Use spark-proof tools for cleanup.[1] Collect the absorbed material in a suitable, closed container for disposal.[6]

-

Decontamination: Wash the spill area with soap and water.[1]

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][6]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Firefighting Measures

-

Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[1] Do not use water, as this compound reacts with it.[1][7] Water spray may be used to cool fire-exposed containers.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

-

Hazardous Combustion Products: Thermal decomposition can produce hydrogen chloride, phosgene, carbon monoxide, and carbon dioxide.[1][6]

Generalized Experimental Protocol for Handling this compound

The following is a generalized protocol for using this compound in a chemical reaction. This should be adapted to the specific requirements of the experiment.

-

Preparation:

-

Ensure the reaction will be conducted in a certified chemical fume hood.

-

Verify that the eyewash station and safety shower are operational.

-

Don the appropriate PPE: chemical safety goggles, face shield, chemical-resistant gloves, and a lab coat.

-

Set up the reaction apparatus, ensuring all glassware is dry and free of contaminants.

-

If the reaction is moisture-sensitive, assemble the apparatus for work under an inert atmosphere.

-

-

Reagent Handling:

-

Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

-

Measure the required amount of this compound using a clean, dry syringe or graduated cylinder inside the fume hood.

-

Add the this compound to the reaction vessel slowly and carefully.

-

Immediately close the this compound container and return it to cold storage.

-

-

Reaction Monitoring:

-

Monitor the reaction from outside the fume hood as much as possible.

-

If sampling is required, use appropriate techniques to minimize exposure.

-

-

Workup and Quenching:

-

Quench any unreacted this compound carefully with a suitable reagent (e.g., a dilute solution of a non-protic base) in the fume hood. Be aware that quenching may be exothermic.

-

-

Waste Disposal:

-

Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with institutional and local regulations for hazardous chemical waste.

-

Visualized Workflows

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound | 5130-24-5 [chemicalbook.com]

- 3. This compound | C3H3ClO2 | CID 78808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to the Reactivity of Vinyl Chloroformate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl chloroformate (VCF) is a highly reactive electrophile utilized in organic synthesis for the introduction of the vinyloxycarbonyl group, a key moiety in the formation of vinyl carbamates and carbonates. Its reactivity is governed by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, thiols, and organometallic reagents. It details reaction mechanisms, presents quantitative data for comparative analysis, and provides experimental protocols for key transformations.

Core Principles of this compound Reactivity

This compound's reactivity stems from the electron-withdrawing nature of the chlorine atom and the carbonyl group, which renders the carbonyl carbon highly electrophilic. Nucleophilic attack on this carbon initiates a nucleophilic acyl substitution reaction. The reaction generally proceeds through a tetrahedral intermediate, which then collapses to expel the chloride leaving group, forming the final product.

The vinyl group's electronic properties also play a role in modulating the reactivity of the chloroformate. It is more reactive than its saturated analogue, ethyl chloroformate, and exhibits different reactivity profiles compared to other unsaturated chloroformates like allyl chloroformate.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The predominant mechanism for the reaction of this compound with nucleophiles is nucleophilic acyl substitution. This two-step process involves:

-

Nucleophilic Attack: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon of this compound, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond and expelling the chloride ion (Cl-), which is a good leaving group.

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Reactivity with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a facile and widely used method for the synthesis of vinyl carbamates. These reactions are typically rapid and high-yielding.

Reaction with Primary and Secondary Amines

Primary and secondary amines react readily with this compound to produce N-substituted vinyl carbamates. The reaction is usually carried out in the presence of a base to neutralize the HCl generated.

Table 1: Reaction of this compound with Amines - Conditions and Yields

| Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aminopropyltris(trimethylsiloxysilane) | - | - | - | High | [1] |

| 1,3-(4-hydroxybutyl)-1,1,3,3-tetramethyldisiloxane | - | - | - | High | [1][2][3] |

Experimental Protocol: Synthesis of a Vinyl Carbamate

Materials:

-

This compound

-

Primary or secondary amine (1.0 equivalent)

-

Pyridine or triethylamine (1.1 equivalents)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the amine (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude vinyl carbamate.

-

Purify the product by column chromatography on silica gel or recrystallization as needed.

Reactivity with O-Nucleophiles (Alcohols and Water)

Alcohols and phenols react with this compound in the presence of a base to yield vinyl carbonates. The reactivity is generally lower than that of amines. Water acts as a nucleophile as well, leading to hydrolysis.

Reaction with Alcohols and Phenols

The reaction of this compound with alcohols or phenols is a standard method for preparing vinyl carbonates. A base, typically pyridine, is used to catalyze the reaction and scavenge the resulting HCl.[4][5][6]

Table 2: Reaction of this compound with Alcohols - Conditions and Yields

| Alcohol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Poly(ethylene glycol) | Pyridine | - | - | 95 | [4] |

Solvolysis (Reaction with Water and Alcohols)

The solvolysis of this compound has been studied to understand its reaction mechanism in the absence of strong nucleophiles. The reaction proceeds via a dual mechanism involving a bimolecular carbonyl-addition and a unimolecular ionization pathway.[7] In all solvents studied, this compound was found to react significantly faster than allyl chloroformate.[7]

Table 3: Specific Rates of Solvolysis (k) of this compound at 25.0 °C

| Solvent | k (× 10⁻⁵ s⁻¹) |

| 100% EtOH | 14.2 |

| 90% EtOH | 41.5 |

| 80% EtOH | 67.3 |

| 100% MeOH | 68.2 |

| 90% MeOH | 134 |

| 80% Acetone | 87.6 |

| 97% TFE | 9.50 |

| 90% TFE | 21.1 |

| 70% TFE | 52.8 |

| 97% HFIP | 31.9 |

| 90% HFIP | 69.3 |

| 70% HFIP | 179 |

Data sourced from D'Souza et al. (2013).

Caption: A typical experimental workflow for the kinetic analysis of this compound reactivity.

Experimental Protocol: Synthesis of a Vinyl Carbonate

Materials:

-

This compound

-

Alcohol or phenol (1.0 equivalent)

-

Pyridine (1.2 equivalents)

-

Diethyl ether (anhydrous)

-

1 M HCl

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the mixture to 0 °C.

-

Add this compound (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, dilute the mixture with diethyl ether and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to afford the desired vinyl carbonate.[4]

Reactivity with S-Nucleophiles (Thiols)

Thiols are effective nucleophiles for reactions with this compound, leading to the formation of vinyl thiocarbonates. The higher nucleophilicity of thiols compared to alcohols generally results in faster reaction rates.

Reaction with Thiols

The reaction of this compound with thiols, in the presence of a base, provides a direct route to S-vinyl thiocarbonates.

Experimental Protocol: Synthesis of an S-Vinyl Thiocarbonate

Materials:

-

This compound

-

Thiol (e.g., thiophenol) (1.0 equivalent)

-

Triethylamine (1.1 equivalents)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the thiol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add this compound (1.05 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reactivity with C-Nucleophiles (Organometallic Reagents)

Grignard Reagents

Grignard reagents (RMgX) are potent nucleophiles that can react with this compound. However, the high reactivity of Grignard reagents can lead to multiple additions and side reactions. The initial product of the reaction with a Grignard reagent is expected to be a ketone, but this can further react with another equivalent of the Grignard reagent to form a tertiary alcohol.

Organocuprates (Gilman Reagents)

Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles compared to Grignard reagents. They are known to react with acid chlorides to form ketones in good yields, with the reaction typically stopping at the ketone stage. This suggests that the reaction of this compound with an organocuprate, such as in a Corey-House synthesis, would be a more controlled method for forming vinyl ketones.[8][9][10]

Caption: Contrasting reactivity of Grignard reagents and organocuprates with this compound.

Reactivity with Other Nucleophiles

Azide Ion

The azide ion (N₃⁻) is a good nucleophile that can react with this compound to potentially form vinyl azidoformate. However, acyl azides are known to be thermally unstable and can undergo Curtius rearrangement. The direct synthesis of vinyl azides often proceeds through other routes.[4][11][12]

Cyanide Ion

The reaction of chloroformates with cyanide salts can be used to synthesize cyanoformates. The reaction of this compound with a cyanide source, such as sodium cyanide, would be expected to yield vinyl cyanoformate.

Phosphines

Tertiary phosphines, such as triphenylphosphine, are good nucleophiles and can react with chloroformates. The initial product would be a phosphonium salt.

Spectroscopic Data of Reaction Products

Table 4: Representative Spectroscopic Data for Products of this compound Reactions

| Product Class | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Vinyl Carbamate | -NH-C(=O)O- | Vinyl protons: 4.5-7.5; Alkyl protons: variable | Carbonyl: ~153; Vinyl carbons: ~98, ~142 | C=O stretch: ~1700-1730; N-H stretch: ~3300 |

| Vinyl Carbonate | -O-C(=O)O- | Vinyl protons: 4.6-7.6; Alkyl protons: variable | Carbonyl: ~152; Vinyl carbons: ~98, ~143 | C=O stretch: ~1750-1775; C-O stretch: ~1250 |

| S-Vinyl Thiocarbonate | -S-C(=O)O- | Vinyl protons: ~4.7-7.3; Other protons: variable | Carbonyl: ~168; Vinyl carbons: ~110, ~140 | C=O stretch: ~1720-1740 |

Note: Chemical shifts and stretching frequencies are approximate and can vary depending on the specific structure and solvent.

Conclusion

This compound is a versatile reagent that readily reacts with a variety of nucleophiles to form important classes of organic compounds. The reactivity is dominated by nucleophilic acyl substitution, with the nature of the nucleophile dictating the reaction conditions and product distribution. This guide provides a foundational understanding of the reactivity of this compound, offering valuable data and protocols for researchers in organic synthesis and drug development. Careful consideration of the nucleophile's reactivity and the desired product is crucial for successful synthetic outcomes.

References

- 1. grokipedia.com [grokipedia.com]

- 2. US8273914B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 3. WO2013003318A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mobt3ath.com [mobt3ath.com]

- 7. Vinyl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. collegedunia.com [collegedunia.com]

- 10. Corey-House_synthesis [chemeurope.com]

- 11. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 12. orgsyn.org [orgsyn.org]

The Solubility of Vinyl Chloroformate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl chloroformate (VCF), a highly reactive acylating agent, is a critical reagent in organic synthesis, particularly for the introduction of the vinyloxycarbonyl protecting group and in the preparation of various carbonates and carbamates. Its utility in the synthesis of complex molecules, including pharmaceuticals, necessitates a thorough understanding of its behavior in different solvent systems. This technical guide provides an in-depth analysis of the solubility and reactivity profile of this compound in common organic solvents, offering crucial insights for its safe and effective handling and use in experimental design. Due to its high reactivity, particularly with protic and nucleophilic solvents, traditional quantitative solubility data is scarce. Therefore, this guide focuses on a qualitative and reactive understanding of its behavior in various solvent classes.

Solubility and Reactivity Profile of this compound

The interaction of this compound with organic solvents is dictated by two primary factors: its miscibility with non-reactive (aprotic) solvents and its propensity to undergo solvolysis with reactive (protic and nucleophilic) solvents.

Miscibility with Aprotic Solvents

Table 1: Inferred Miscibility of this compound in Aprotic Organic Solvents

| Solvent Class | Representative Solvents | Inferred Miscibility | Rationale & Remarks |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Miscible | Common solvents for reactions involving chloroformates. Should be anhydrous to prevent hydrolysis. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Good general solvents for a wide range of organic compounds. Ensure solvents are dry. |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | Suitable for reactions requiring higher temperatures, provided the solvent is inert. |

| Ketones | Acetone | Miscible | While aprotic, residual water can be an issue. Use of anhydrous grades is critical. |

| Esters | Ethyl acetate | Miscible | A common polar aprotic solvent. Anhydrous conditions are essential. |

| Nitriles | Acetonitrile | Miscible | A polar aprotic solvent often used in organic synthesis. Must be rigorously dried. |

It is imperative to use anhydrous grades of these solvents, as this compound is highly sensitive to moisture and will readily hydrolyze.

Reactivity with Protic and Nucleophilic Solvents (Solvolysis)

This compound reacts readily with protic and nucleophilic solvents in a process known as solvolysis.[4] This reaction is often rapid and exothermic, leading to the decomposition of the this compound and the formation of new products. This reactivity precludes the use of such solvents for simple dissolution or as inert reaction media.

Kinetic studies have demonstrated that the solvolysis of this compound proceeds through dual mechanisms: a bimolecular carbonyl-addition pathway, which is dominant in more nucleophilic solvents, and a unimolecular ionization pathway, which is favored in more ionizing solvents like fluoroalcohols.[5][6] In all studied cases, this compound was found to be more reactive than the related allyl chloroformate.[5][6]

Table 2: Reactivity of this compound with Protic and Nucleophilic Solvents

| Solvent Class | Representative Solvents | Reactivity | Reaction Products |

| Water | Water | Violent reaction (hydrolysis) | Carbon dioxide, HCl, and acetaldehyde[7] |

| Alcohols | Methanol, Ethanol | Rapid reaction | Corresponding vinyl carbonate and HCl |

| Amines | Primary and secondary amines | Vigorous reaction | Corresponding vinyl carbamate and HCl |

Experimental Protocol: Determination of Solubility of a Reactive Compound

Determining the precise solubility of a highly reactive compound like this compound requires a methodology that minimizes its decomposition. A spectroscopic approach under anhydrous conditions is recommended.

Objective: To estimate the solubility of this compound in a given anhydrous aprotic organic solvent at a specific temperature.

Materials:

-

This compound (stabilized)

-

Anhydrous aprotic solvent of interest (e.g., anhydrous dichloromethane)

-

Internal standard (a non-reactive compound with a distinct NMR signal, e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes and spectrometer

-

Gas-tight syringes and septa

-

Inert atmosphere glove box or Schlenk line

-

Thermostatically controlled environment (e.g., water bath)

Methodology:

-

Preparation of Standard Solution:

-

Inside an inert atmosphere glove box, prepare a stock solution of the internal standard in the chosen anhydrous solvent at a precisely known concentration.

-

-

Sample Preparation:

-

In the glove box, add a measured volume of the internal standard stock solution to an NMR tube.

-

Using a gas-tight syringe, carefully add a small, known amount of this compound to the NMR tube. The amount should be in excess of its expected solubility to ensure a saturated solution.

-

Seal the NMR tube securely with a septum.

-

-

Equilibration:

-

Place the sealed NMR tube in a thermostatically controlled environment set to the desired temperature.

-

Allow the solution to equilibrate for a set period (e.g., 1-2 hours) with gentle agitation to ensure saturation. It is crucial to allow any undissolved this compound to settle before analysis.

-

-

NMR Analysis:

-

Carefully transfer the NMR tube to the NMR spectrometer, ensuring the temperature is maintained.

-

Acquire a quantitative ¹H NMR spectrum of the solution. The spectrum will show signals for the solvent, the internal standard, and the dissolved this compound. Undissolved this compound will not contribute to the high-resolution spectrum.[6][8]

-

-

Quantification:

-

Integrate the signals corresponding to the dissolved this compound and the internal standard.

-

The concentration of the dissolved this compound can be calculated using the following formula:

Concentration of VCF = (Integration of VCF signal / Number of protons for VCF signal) * (Number of protons for standard signal / Integration of standard signal) * Concentration of standard

-

-

Data Reporting:

-

The calculated concentration represents the solubility of this compound in the specific solvent at the given temperature. This can be expressed in mol/L and converted to g/100mL.

-

Safety Precautions:

-

This compound is highly toxic, corrosive, and flammable. All handling must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Due to its reactivity with moisture, all glassware and solvents must be scrupulously dried. Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Visualization of Solvent Selection Logic

The choice of a suitable solvent for this compound is a critical decision that hinges on the intended application. The following diagram illustrates the logical workflow for selecting an appropriate solvent.

Conclusion

While quantitative solubility data for this compound remains elusive due to its high reactivity, a comprehensive understanding of its miscibility with aprotic solvents and its reactivity with protic/nucleophilic solvents provides a robust framework for its effective use in research and development. The key to successfully working with this compound is the stringent control of reaction conditions, particularly the exclusion of moisture and other nucleophiles when a stable solution is desired. The provided experimental protocol offers a reliable method for estimating its solubility in inert solvents, and the solvent selection workflow serves as a practical guide for experimental design.

References

- 1. youtube.com [youtube.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. scribd.com [scribd.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive: Unraveling the Superior Reactivity and Selectivity of Vinyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, chloroformates are indispensable reagents for the introduction of protecting groups and the formation of carbamates and carbonates. Among these, vinyl chloroformate (VCF) distinguishes itself with significantly enhanced reactivity and selectivity, particularly in challenging applications like the N-dealkylation of tertiary amines. This technical guide provides an in-depth comparison of this compound with other commonly used chloroformates, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Core Chemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of chloroformates is crucial for their effective application. The following table summarizes key properties of this compound alongside other representative chloroformates.

| Property | This compound | Methyl Chloroformate | Ethyl Chloroformate | Isobutyl Chloroformate |

| Molecular Formula | C₃H₃ClO₂ | C₂H₃ClO₂ | C₃H₅ClO₂ | C₅H₉ClO₂ |

| Molecular Weight ( g/mol ) | 106.51[1][2] | 94.49[3] | 108.52[4] | 136.58 |

| Boiling Point (°C) | 68-69[1][2][5] | 70-72 | 93[4] | 128.8[6] |

| Density (g/mL at 20°C) | 1.166[1][2][5] | 1.223[7] | 1.135 (at 25°C)[4] | 1.053 (at 25°C)[6] |

| Refractive Index (n20/D) | 1.41[1][2][5] | ~1.387 | 1.395[8] | 1.407[6] |

| Flash Point (°C) | -4[1] | 10 | 16[4] | 28 |

Enhanced Reactivity of this compound

The heightened reactivity of this compound stems from the electronic properties of the vinyl group. Unlike alkyl groups, the vinyl group is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is particularly evident in solvolysis reactions and the N-dealkylation of tertiary amines.

Solvolysis Kinetics

Studies have shown that this compound undergoes solvolysis at a significantly faster rate compared to other chloroformates. For instance, it reacts 5 to 10 times faster than allyl chloroformate. This is attributed to the reduced π-conjugation in the vinyl group, which enhances the electrophilicity of the carbonyl carbon.

N-Dealkylation of Tertiary Amines

One of the most significant applications where this compound demonstrates superior performance is in the N-dealkylation of tertiary amines, a crucial transformation in drug development and the synthesis of complex molecules. The reaction proceeds via the formation of a carbamate intermediate, which is subsequently hydrolyzed to yield the secondary amine.

The general workflow for this process is illustrated in the diagram below:

The superior efficacy of this compound in this reaction is highlighted by a comparative study on the N-dealkylation of N-ethylpiperidine.

| Chloroformate Reagent | Yield of Carbamate Intermediate |

| This compound | 90% |

| Ethyl Chloroformate | 10-34% |

| Phenyl Chloroformate | 10-34% |

| Benzyl Chloroformate | 10-34% |

This dramatic difference in yield underscores the practical advantage of using this compound for efficient N-dealkylation. The higher reactivity of this compound leads to a more favorable reaction pathway towards the desired carbamate intermediate, minimizing side reactions.

The following diagram illustrates the proposed logic for the enhanced reactivity of this compound compared to a standard alkyl chloroformate like ethyl chloroformate.

Experimental Protocols

The following are representative experimental protocols for the N-dealkylation of a tertiary amine using this compound and ethyl chloroformate, based on established methodologies.

Protocol 1: N-Dealkylation of N-Ethylpiperidine with this compound

Materials:

-

N-Ethylpiperidine

-

This compound

-

Anhydrous 1,2-dichloroethane (DCE)

-

Aqueous Hydrochloric Acid (e.g., 3M HCl)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve N-ethylpiperidine (1.0 equivalent) in anhydrous 1,2-dichloroethane.

-

Add this compound (1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-vinyloxycarbonylpiperidine. The reported yield of this intermediate is approximately 90%.

-

For the cleavage of the carbamate, the crude product is dissolved in a suitable solvent (e.g., ethanol) and treated with aqueous hydrochloric acid. The mixture is stirred at room temperature or gently heated until the deprotection is complete (monitored by TLC or GC).

-

After completion, the solvent is removed under reduced pressure, and the resulting residue is the hydrochloride salt of piperidine.

Protocol 2: N-Dealkylation of N-Ethylpiperidine with Ethyl Chloroformate (for comparison)

Materials:

-

N-Ethylpiperidine

-

Ethyl chloroformate

-

Anhydrous 1,2-dichloroethane (DCE)

-

Aqueous Hydrochloric Acid (e.g., 3M HCl)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Follow the same setup as in Protocol 1, dissolving N-ethylpiperidine (1.0 equivalent) in anhydrous 1,2-dichloroethane.

-

Add ethyl chloroformate (1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress. Note that the reaction is often slower and less efficient than with this compound.

-

Upon reaching the desired conversion (or after a prolonged reaction time), work up the reaction as described in steps 4-6 of Protocol 1 to isolate the crude N-ethoxycarbonylpiperidine. The reported yields for this intermediate are in the range of 10-34%.

-

The subsequent hydrolysis of the carbamate can be carried out using similar acidic conditions as described in step 7 of Protocol 1 to yield piperidine hydrochloride.

Conclusion

This compound stands out as a superior reagent in comparison to other common chloroformates, particularly in applications requiring high reactivity and selectivity such as the N-dealkylation of tertiary amines. Its unique electronic properties lead to significantly higher yields and potentially milder reaction conditions. For researchers and professionals in drug development and synthetic chemistry, the strategic choice of this compound can be a critical factor in the efficiency and success of complex synthetic pathways. The provided data and protocols offer a solid foundation for the practical application of this versatile reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. US3905981A - N-dealkylation of tertiary amines - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Synthesis and History of Vinyl Chloroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl chloroformate (VCF) is a pivotal reagent in organic synthesis, serving as a critical precursor for vinyl carbonates and carbamates. These compounds are integral to the development of a range of materials, most notably in the biomedical field for the production of hydrogel contact lenses. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis from historical methods fraught with hazardous reagents to modern, more environmentally benign catalytic processes. This document includes detailed experimental protocols for key synthetic routes, a comparative analysis of these methods, and a summary of the physical and chemical properties of this compound.

Introduction

This compound (CH₂=CHOCOCl) is a highly reactive organic compound that has garnered significant interest due to its utility as a versatile building block in polymer and medicinal chemistry. Its ability to introduce a vinyloxycarbonyl group makes it an essential reagent for the synthesis of monomers used in the production of biocompatible materials.[1][2] The history of this compound's synthesis is marked by a clear progression towards safer and more efficient methodologies, moving away from toxic organomercury compounds to sophisticated catalytic systems. This guide will explore the evolution of its synthesis, providing detailed procedural information for key methods.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. It is a colorless, highly flammable, and toxic liquid that is sensitive to moisture and light.[3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃ClO₂ | [3][5] |

| Molecular Weight | 106.51 g/mol | [3][6] |

| Boiling Point | 68-69 °C at 735-760 mmHg | [3][7] |

| Density | 1.166 g/mL at 20 °C | [3][7] |

| Refractive Index (n20/D) | 1.41 | [3][7] |

| Vapor Pressure | 0.88 psi (45.5 mmHg) at 20 °C | [7] |

| Flash Point | -4 °C (24.8 °F) | |

| Appearance | Clear, colorless liquid | [4] |

| Solubility | Soluble in common organic solvents. Reacts with water. | |

| Stability | Stabilized with inhibitors like BHT (Butylated hydroxytoluene) to prevent polymerization. | [3] |

Historical Synthetic Methodologies

The early methods for synthesizing this compound, while groundbreaking for their time, are now largely obsolete due to significant safety and environmental concerns.

Pyrolysis of Ethylene Glycol Bis(chloroformate)

One of the earliest documented methods for the preparation of this compound involves the pyrolysis of ethylene glycol bis(chloroformate). This process is detailed in U.S. Patent 2,377,085, filed in 1943.[1][8] The precursor, ethylene glycol bis(chloroformate), is synthesized by the reaction of ethylene glycol with phosgene.[1][9] The subsequent pyrolysis of this intermediate yields this compound, alongside several byproducts.

-

Apparatus: A 3-inch diameter glass tube, 18 inches long, packed with glass beads and mounted horizontally in a muffle furnace. The inlet is equipped with a dropping funnel and a flowmeter, and the outlet is connected to a series of condensers (water-cooled, salt-ice mixture, and dry ice-acetone).

-

Procedure:

-

The furnace is heated to maintain a temperature of 425 °C within the glass tube.

-

Ethylene glycol bis(chloroformate) is introduced into the reaction chamber at a rate of 100 cc per minute.

-

The condensate from the water-cooled condenser, which contains unreacted starting material, is collected and can be recycled for further pyrolysis.

-

The more volatile fractions collected in the colder condensers are combined.

-

This mixture is then fractionally distilled to isolate this compound.

-

-

Yield: This method typically results in a modest yield of 30-40%.[10]

-

Byproducts: Significant byproducts include ethylidene chloride, ethylene dichloride, and vinyl chloride.[1]

References

- 1. US2377085A - Unsaturated chlorocarbonates and method of preparation - Google Patents [patents.google.com]

- 2. US8273914B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 3. This compound | 5130-24-5 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C3H3ClO2 | CID 78808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. US4808743A - Vinyl chloroformates and preparation - Google Patents [patents.google.com]

- 9. US2873291A - Process for preparing bis(chloroformates) of 1, 2-diols - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

The Chemistry of Vinyl Chloroformate: A Technical Guide for Synthetic Applications

An In-depth Exploration of the Principles, Reactions, and Practical Applications of Vinyl Chloroformate for Researchers, Scientists, and Drug Development Professionals.

This compound (VCF) is a highly reactive and versatile reagent in organic synthesis, primarily utilized for the introduction of the vinyloxycarbonyl (VOC) group. Its unique structure, featuring a vinyl group directly attached to the chloroformate functionality, imparts distinct reactivity that enables a range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental principles of this compound reactions, including detailed experimental protocols, quantitative data, and visual representations of key processes to support its application in research and development.

Core Principles of Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The adjacent oxygen and chlorine atoms are strongly electron-withdrawing, polarizing the carbonyl bond and making it an excellent acylating agent.[1] The vinyl group also influences the molecule's reactivity through electronic effects.[1]

The primary reactions of this compound involve nucleophilic acyl substitution, where a nucleophile (Nu:) attacks the carbonyl carbon, leading to the displacement of the chloride ion. This general mechanism is the foundation for the synthesis of a variety of important organic compounds.

Key Reactions and Applications

This compound is a key reagent in several classes of organic reactions, most notably in the formation of vinyl carbamates, vinyl carbonates, and as a protecting group in peptide synthesis.

Reaction with Amines: Synthesis of Vinyl Carbamates

This compound reacts readily with primary and secondary amines to form vinyl carbamates.[1][2] This reaction is a cornerstone for the synthesis of various monomers for polymerization and as intermediates in the preparation of more complex molecules, including pharmaceuticals.[3][4] The reaction typically proceeds under mild conditions with high yields.[1]

Reaction with Alcohols: Synthesis of Vinyl Carbonates

The reaction of this compound with alcohols yields vinyl carbonates.[1][5] These compounds are valuable monomers and intermediates in organic synthesis. The reaction is generally carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[5]

Reaction with Thiols: Synthesis of Vinyl Thiocarbonates

In a similar fashion to alcohols, thiols can react with this compound to produce vinyl thiocarbonates. This reaction expands the utility of this compound in the synthesis of sulfur-containing organic molecules.

Vinyloxycarbonyl (VOC) as a Protecting Group in Peptide Synthesis

The vinyloxycarbonyl (VOC) group, introduced via this compound, serves as a valuable N-protecting group in peptide synthesis.[6] It is stable under various coupling conditions and can be selectively removed under specific conditions, making it a useful tool in the orthogonal strategy of peptide synthesis.[6][7]

Quantitative Data on this compound Reactions

The efficiency of this compound reactions is influenced by various factors including the nucleophile, solvent, temperature, and catalyst. The following tables summarize key quantitative data for the synthesis of this compound and its subsequent reactions.

Table 1: Synthesis of this compound

| Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Palladium-Catalyzed | Palladium(II) acetate (0.75 mol%) | Adiponitrile | -2 to +2 | 63 | 85.2 | [1] |

| Zinc-Mediated | Activated zinc powder | Tetrahydrofuran (THF) or Dioxane | 5 to 30 | Not Specified | 50-60 | [1] |

| Oxymercuration | Mercuric acetate | Acetic acid | 20-25 | Not Specified | 65-75 | [1] |

Table 2: Reactions of this compound with Nucleophiles

| Nucleophile | Product | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Polyethylene glycol | PEG divinyl carbonate | Pyridine | Dichloromethane (DCM) | Ice bath | ~100 | [5] |

| Polypropylene glycol | PPG divinyl carbonate | Pyridine | Dichloromethane (DCM) | Ice bath | ~100 | [5] |

| Ethoxylated bisphenol A | Ethoxylated bisphenol A divinyl carbonate | Pyridine | Dichloromethane (DCM) | Ice bath | High | [5] |

| Methylamine | Ethyl N-methylcarbamate* | Sodium hydroxide | Diethyl ether/Water | < 5 | 88-90 | [8] |

*Note: This reaction uses ethyl chloroformate as a model for the reaction of this compound with a primary amine.

Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound.

Protocol 1: General Procedure for the Synthesis of Vinyl Carbonates from Alcohols[5]

Materials:

-

Dried alcohol (7 mmol)

-

Dry Dichloromethane (DCM) (50 mL)

-

Pyridine (14.7 mmol)

-

This compound (14.7 mmol)

-

Deionized water

-

Inhibitor (e.g., hydroquinone)

-

Acetone for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the dried alcohol (7 mmol) and pyridine (14.7 mmol) in 50 mL of dry DCM.

-

Cool the reaction mixture in an ice bath.

-

Slowly add this compound (14.7 mmol) dropwise to the reaction mixture, ensuring the temperature remains low. An excess of this compound may be necessary to ensure complete reaction of diols.

-

Monitor the reaction progress using ¹H-NMR or IR spectroscopy.

-

Allow the reaction to stir overnight at room temperature.

-

Upon completion, quench the excess this compound by the addition of water.

-

Add an inhibitor to prevent polymerization.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography using acetone as the eluent to obtain the desired vinyl carbonate.

Protocol 2: Synthesis of N-Vinyl Carbamate from a Primary Amine (Representative Protocol)

This protocol is adapted from the synthesis of ethyl N-methylcarbamate and can be modified for the use of this compound.[8]

Materials:

-

Primary amine (e.g., methylamine, aqueous solution) (2 moles)

-

This compound (2 moles)

-

Sodium hydroxide (2 moles)

-

Diethyl ether

-

Potassium carbonate

Procedure:

-

In a 2 L flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine 300 mL of diethyl ether and the aqueous primary amine solution (2 moles).

-

Cool the stirred mixture to 5 °C.

-

Slowly add this compound (2 moles), ensuring the temperature does not exceed 5 °C.

-

Simultaneously, begin the gradual addition of a cold solution of sodium hydroxide (2 moles) in water. Maintain vigorous stirring.

-

After the addition is complete, allow the mixture to stand for 15 minutes.

-

Separate the ether layer and extract the aqueous layer with an additional 100 mL of diethyl ether.

-

Combine the ether layers and dry them over anhydrous potassium carbonate.

-

Distill the ether under reduced pressure to yield the crude N-vinyl carbamate.

-

Further purification can be achieved by vacuum distillation.

Protocol 3: Vinyloxycarbonyl (VOC) Protection of an Amino Acid for Solid-Phase Peptide Synthesis (SPPS) (Representative Protocol)

This protocol outlines the general steps for introducing the VOC protecting group onto an amino acid for use in SPPS.

Materials:

-

Amino acid

-

Dioxane/water solvent mixture

-

This compound

-

Magnesium oxide or other suitable base

-

Ethyl acetate

-

Citric acid solution

Procedure:

-

Disperse the amino acid in a mixture of dioxane and water.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in dioxane to the reaction vessel with vigorous stirring.

-

Simultaneously, add a base such as magnesium oxide portion-wise to maintain a basic pH.

-

After the addition is complete, allow the mixture to stir for several hours at room temperature.

-

Acidify the reaction mixture with a citric acid solution.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the VOC-protected amino acid.

Visualizing this compound Reactions and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and experimental workflows involving this compound.

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using a VOC protecting group.

Caption: Applications of this compound in organic synthesis.

Conclusion

This compound is a potent and valuable reagent for the synthesis of a diverse range of organic molecules. Its predictable reactivity through nucleophilic acyl substitution allows for the efficient formation of vinyl carbamates, carbonates, and thiocarbonates. Furthermore, its role in introducing the VOC protecting group highlights its importance in the nuanced field of peptide synthesis. The detailed protocols and quantitative data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively and safely utilize this compound in their synthetic endeavors. As with any highly reactive chemical, appropriate safety precautions should always be observed when handling this compound.

References

- 1. This compound|Chemical Reagent for Research [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2013003318A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. US8273914B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. biosynth.com [biosynth.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: N-Dealkylation of Tertiary Amines Using Vinyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract